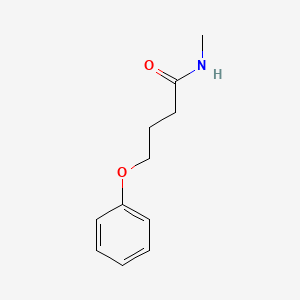![molecular formula C15H20N2O3 B7564582 N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide, also known as DMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs by N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide leads to changes in gene expression, which can result in cell death in cancer cells and neuroprotection in neuronal cells.
Biochemical and Physiological Effects
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide can induce changes in gene expression, inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been shown to have neuroprotective effects and can prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in lab experiments is its potent anticancer and neuroprotective activity. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. One potential direction is to study the efficacy of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in combination with other anticancer agents. Another direction is to study the potential of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide and its potential toxicity.
Méthodes De Synthèse
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is synthesized by reacting 2-(dimethylamino)phenylacetic acid with oxalyl chloride to form 2-(dimethylcarbamoyl)phenylacetyl chloride, which is then reacted with 1,4-dioxane to yield N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. The synthesis method for N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is in the field of cancer research. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has potent anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has neuroprotective effects and can prevent neuronal cell death.
Propriétés
IUPAC Name |
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(2)15(19)12-5-3-4-6-13(12)16-14(18)11-7-9-20-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYLMETLJNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

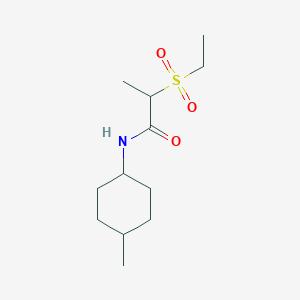
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
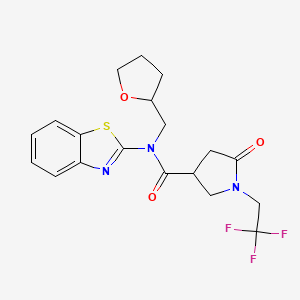
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
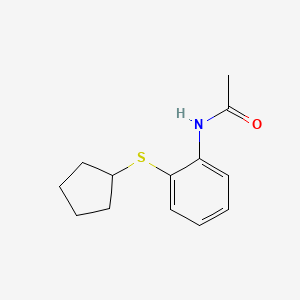
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
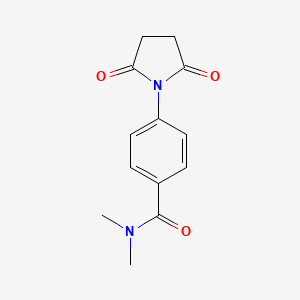
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)
